molecular formula C10H10ClF3N4O2 B214148 (4-chloro-1-methyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

(4-chloro-1-methyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No. B214148
M. Wt: 310.66 g/mol
InChI Key: XPJKAWSDBWMFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-chloro-1-methyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone, also known as PF-06282999, is a small molecule inhibitor that has been developed for the treatment of various disorders. This compound has shown promise in scientific research, particularly in the fields of oncology and immunology. In

Mechanism of Action

(4-chloro-1-methyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is an inhibitor of the protein kinase CK1ε. This enzyme is involved in various cellular processes, including the regulation of circadian rhythms, DNA damage response, and Wnt signaling. By inhibiting CK1ε, (4-chloro-1-methyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone disrupts these processes and induces cell death in cancer cells. In T cells, (4-chloro-1-methyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone enhances their function by modulating the activity of the T cell receptor signaling pathway.
Biochemical and Physiological Effects:
(4-chloro-1-methyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has been shown to induce apoptosis in cancer cells by disrupting the regulation of circadian rhythms and DNA damage response. In T cells, it enhances their function by modulating the activity of the T cell receptor signaling pathway. Additionally, (4-chloro-1-methyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has been shown to improve the efficacy of immune checkpoint inhibitors in vivo.

Advantages and Limitations for Lab Experiments

One advantage of (4-chloro-1-methyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is its specificity for CK1ε, which reduces the risk of off-target effects. Additionally, its ability to enhance the efficacy of immune checkpoint inhibitors makes it a promising candidate for combination therapy. However, one limitation of (4-chloro-1-methyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of (4-chloro-1-methyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone. One potential application is in the treatment of autoimmune diseases, as it has been shown to modulate the activity of T cells. Additionally, further studies are needed to determine the optimal dosing and administration schedule for (4-chloro-1-methyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone in combination therapy with immune checkpoint inhibitors. Finally, the development of more potent and selective CK1ε inhibitors may lead to the discovery of new therapeutic targets for various disorders.

Synthesis Methods

The synthesis of (4-chloro-1-methyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves the reaction of 5-hydroxy-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base. The resulting product is then treated with an acid to form (4-chloro-1-methyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone.

Scientific Research Applications

(4-chloro-1-methyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has been studied extensively in various scientific research fields. In oncology, it has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In vivo studies have also demonstrated its ability to suppress tumor growth and improve survival rates in animal models. In immunology, (4-chloro-1-methyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has been shown to modulate the activity of T cells and improve their function in vitro. Additionally, it has been shown to enhance the efficacy of immune checkpoint inhibitors in vivo.

properties

Product Name

(4-chloro-1-methyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Molecular Formula

C10H10ClF3N4O2

Molecular Weight

310.66 g/mol

IUPAC Name

(4-chloro-2-methylpyrazol-3-yl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C10H10ClF3N4O2/c1-5-3-9(20,10(12,13)14)18(16-5)8(19)7-6(11)4-15-17(7)2/h4,20H,3H2,1-2H3

InChI Key

XPJKAWSDBWMFTH-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=C(C=NN2C)Cl

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=C(C=NN2C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.